REACTION_SMILES
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[Br:1][c:2]1[c:3]([O:12][CH3:13])[n:4][cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1.[CH2:14]([Li:15])[CH2:16][CH2:17][CH3:18].[CH3:19][N:20]([CH:21]=[O:22])[CH3:23].[CH3:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30].[ClH:24]>>[c:2]1([CH:21]=[O:22])[c:3]([O:12][CH3:13])[n:4][cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ncc(C(F)(F)F)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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COc1ncc(C(F)(F)F)cc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |